molecular formula C4H8N2O3 B7890377 (3R)-4-amino-3-azaniumyl-4-oxobutanoate

(3R)-4-amino-3-azaniumyl-4-oxobutanoate

Cat. No.: B7890377
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-UWTATZPHSA-N
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Description

The compound with the identifier (3R)-4-amino-3-azaniumyl-4-oxobutanoate is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of organic reactions that may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-amino-3-azaniumyl-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products depending on the substituents introduced.

Scientific Research Applications

(3R)-4-amino-3-azaniumyl-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe to study biological pathways.

    Medicine: this compound could be investigated for its potential therapeutic effects or as a lead compound in drug development.

    Industry: It may be used in the production of materials with specific properties or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3R)-4-amino-3-azaniumyl-4-oxobutanoate can be identified using chemical databases like PubChem. These compounds may share structural features or functional groups with this compound, leading to similar chemical properties and reactivity.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and molecular structure, which confer unique chemical properties and potential applications. This uniqueness can make this compound particularly valuable in certain research or industrial contexts.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple fields.

Properties

IUPAC Name

(3R)-4-amino-3-azaniumyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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